

Application Note: Quantification of Pentadecanoic Acid using Pentadecanoic Acid-d3 in Targeted Metabolomics

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Compound of Interest		
Compound Name:	Pentadecanoic acid-d3	
Cat. No.:	B10783286	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pentadecanoic acid (C15:0) is a saturated odd-chain fatty acid found in trace amounts in dairy products and some plants.[1][2] Historically, odd-chain fatty acids were often used as internal standards in fatty acid analysis because their endogenous concentrations were considered negligible.[2][3] However, recent research has highlighted C15:0's role as a bioactive molecule and a biomarker for dairy fat intake.[4] Studies have linked circulating C15:0 levels to various health outcomes, including a lower risk of cardiometabolic diseases.[3][5] Given its growing biological importance, accurate and precise quantification of pentadecanoic acid in complex biological matrices is crucial.

This application note describes a robust targeted metabolomics workflow for the quantification of pentadecanoic acid in plasma using stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) with **pentadecanoic acid-d3** as an internal standard.[4][6]

Principle of the Method

The stable isotope dilution method is the gold standard for quantitative mass spectrometry. A known concentration of a stable isotope-labeled internal standard (in this case, **pentadecanoic acid-d3**) is added to a sample at the beginning of the sample preparation process.[7] This



deuterated standard is chemically and physically identical to the endogenous analyte (pentadecanoic acid) and therefore experiences the same effects of sample extraction, derivatization, and ionization.[7][8]

By measuring the peak area ratio of the endogenous analyte to the stable isotope-labeled internal standard, any variability or sample loss during the workflow is normalized.[7] This allows for highly accurate and precise quantification when referenced against a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard. The analysis is performed by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.[7]

Experimental Workflow for Fatty Acid Quantification



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Caption: General workflow for targeted quantification of pentadecanoic acid.

Detailed Experimental Protocol

This protocol is intended for the quantification of pentadecanoic acid in human plasma.

- 1. Materials and Reagents
- Standards: Pentadecanoic acid (analytical standard), Pentadecanoic acid-d3 (internal standard).[4]
- Solvents: HPLC or LC-MS grade methanol, chloroform, acetonitrile, isopropanol, and water.
 [7]
- Reagents: Formic acid, ammonium acetate, nitrogen gas.

Methodological & Application





• Equipment: Vortex mixer, centrifugal vacuum evaporator (SpeedVac), analytical balance, liquid chromatograph coupled to a triple quadrupole mass spectrometer.

2. Standard and Internal Standard Preparation

- Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve pentadecanoic acid and **pentadecanoic acid-d3** in methanol to create individual primary stock solutions.
- Working Calibration Standard Solutions: Serially dilute the pentadecanoic acid primary stock with methanol to prepare a series of working standards for the calibration curve (e.g., $0.1~\mu M$ to $50~\mu M$).
- Working Internal Standard (IS) Solution: Dilute the **pentadecanoic acid-d3** primary stock with methanol to a final concentration of 10 μ M.

3. Sample Preparation

- Aliquoting: To a 1.5 mL microcentrifuge tube, add 50 μL of plasma sample, calibration standard, or blank (methanol).
- Internal Standard Spiking: Add 10 μ L of the 10 μ M working IS solution to every tube (except for "no IS" blanks).
- Protein Precipitation & Lipid Extraction: Add 500 μ L of a cold 2:1 (v/v) chloroform:methanol solution. Vortex vigorously for 2 minutes.
- Phase Separation: Centrifuge at 14,000 x g for 10 minutes at 4°C. Carefully collect the lower organic phase into a new glass tube.[9]
- Drying: Evaporate the organic solvent to complete dryness under a gentle stream of nitrogen or using a centrifugal vacuum evaporator.
- Reconstitution: Reconstitute the dried extract in 100 μL of the mobile phase (e.g., 90:10 acetonitrile:water with 0.1% formic acid). Vortex for 30 seconds and transfer to an LC autosampler vial.



4. LC-MS/MS Analysis The analysis is performed using a liquid chromatography system coupled with a triple quadrupole mass spectrometer operating in negative ionization mode.[10]

LC Parameter	Condition	
Column	Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 μm)	
Mobile Phase A	Water with 0.1% Formic Acid	
Mobile Phase B	Acetonitrile/Isopropanol (90:10, v/v) with 0.1% Formic Acid	
Flow Rate	0.3 mL/min	
Gradient	Start at 60% B, linear increase to 100% B over 8 min, hold for 2 min, return to initial conditions	
Injection Volume	5 μL	
Column Temp	50 °C	
MS Parameter	Condition	
Ionization Mode	Electrospray Ionization (ESI), Negative	
Scan Type	Multiple Reaction Monitoring (MRM)	
Q1/Q3 (Pentadecanoic Acid)	m/z 241.2 → 241.2[11]	
Q1/Q3 (Pentadecanoic Acid-d3)	m/z 244.2 → 244.2	
Collision Energy	Optimized for specific instrument (typically low for precursor scan)	
Source Temperature	350 °C	

5. Data Analysis and Quantification

• Peak Integration: Integrate the chromatographic peaks for the specified MRM transitions of both pentadecanoic acid and **pentadecanoic acid-d3**.



- Ratio Calculation: Calculate the peak area ratio of the analyte to the internal standard for all samples, blanks, and calibration standards.
- Calibration Curve: Generate a calibration curve by plotting the peak area ratio against the known concentration of the calibration standards. A linear regression with a weighting factor of 1/x is typically used.
- Concentration Determination: Determine the concentration of pentadecanoic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.

Representative Performance Characteristics

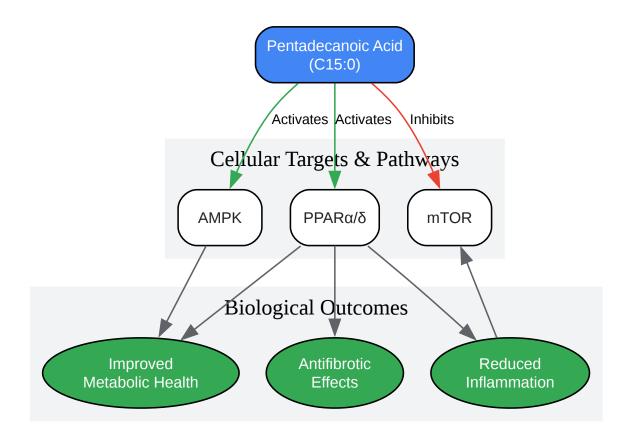
The following table summarizes typical quantitative performance data for a targeted fatty acid assay.

Parameter	Result
Linearity (r²)	> 0.995
Lower Limit of Quantification (LLOQ)	100 nM[12]
Intra-day Precision (%CV)	≤ 10%[13]
Inter-day Precision (%CV)	< 15%[13]
Accuracy (% Recovery)	90-110%[12]

Biological Role of Pentadecanoic Acid

Pentadecanoic acid is not just a biomarker but an active signaling molecule. It has been shown to interact with key cellular pathways that regulate metabolism, inflammation, and cellular health.[5][14] C15:0 activates AMP-activated protein kinase (AMPK) and inhibits the mammalian target of rapamycin (mTOR), two central regulators of cellular energy homeostasis and longevity.[5] It also acts as a partial agonist for peroxisome proliferator-activated receptors (PPARs), which are critical in lipid metabolism and inflammation control.[14]





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Caption: Simplified signaling pathways influenced by pentadecanoic acid (C15:0).

Conclusion

This application note provides a comprehensive framework for the targeted quantification of pentadecanoic acid using its deuterated analog, **pentadecanoic acid-d3**. The use of a stable isotope-labeled internal standard in conjunction with LC-MS/MS provides the necessary accuracy, precision, and robustness for applications in clinical research, nutritional science, and drug development.[7][13] This method enables researchers to reliably measure C15:0 concentrations and further investigate its role in health and disease.



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